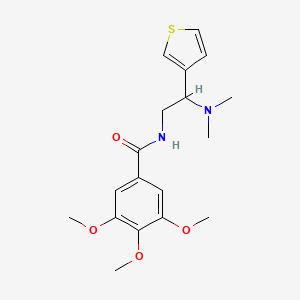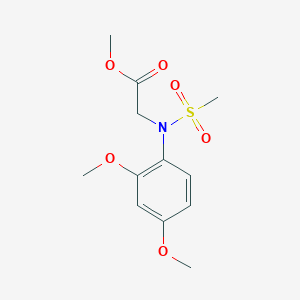![molecular formula C17H20ClN3O2 B2717791 2-Chloro-1-[4-[(5-phenyl-1,3-oxazol-2-yl)methyl]piperazin-1-yl]propan-1-one CAS No. 2411269-97-9](/img/structure/B2717791.png)
2-Chloro-1-[4-[(5-phenyl-1,3-oxazol-2-yl)methyl]piperazin-1-yl]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-[4-[(5-phenyl-1,3-oxazol-2-yl)methyl]piperazin-1-yl]propan-1-one, commonly known as CPP, is a chemical compound that has been extensively studied for its potential therapeutic applications. CPP belongs to the class of piperazine derivatives and has been found to exhibit a wide range of pharmacological properties, including antipsychotic, anxiolytic, and antidepressant effects.
Mechanism of Action
The exact mechanism of action of CPP is not fully understood. However, it has been suggested that CPP may act as a partial agonist at the dopamine D2 receptor and a full agonist at the serotonin 5-HT1A receptor. This dual action may contribute to its antipsychotic and anxiolytic effects. CPP has also been shown to modulate the activity of the glutamate NMDA receptor, which may contribute to its cognitive-enhancing effects.
Biochemical and Physiological Effects:
CPP has been found to affect various neurotransmitter systems in the brain, including dopamine, serotonin, and glutamate. It has been shown to increase the release of dopamine and serotonin in certain brain regions, which may contribute to its therapeutic effects. CPP has also been found to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuronal growth and survival.
Advantages and Limitations for Lab Experiments
One advantage of CPP is its broad range of pharmacological effects, which makes it a useful tool for studying various neurological and psychiatric disorders. Additionally, CPP has been shown to have low toxicity and few side effects in animal models. However, one limitation of CPP is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on CPP. One area of interest is the potential use of CPP in the treatment of addiction. Further studies are needed to determine the efficacy and safety of CPP in human subjects with addiction. Another area of interest is the potential use of CPP as a cognitive enhancer in individuals with cognitive impairments. Additionally, further studies are needed to elucidate the exact mechanism of action of CPP and to identify potential molecular targets for drug development.
Synthesis Methods
CPP can be synthesized through a multi-step process involving the reaction of 1-(2-chloroethyl)-4-phenylpiperazine with 2-bromoacetophenone in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with sodium hydride and 2-oxazoline to yield CPP.
Scientific Research Applications
CPP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been found to exhibit antipsychotic, anxiolytic, and antidepressant effects in animal models. CPP has also been shown to improve cognitive function and memory in rodents. Furthermore, CPP has been investigated for its potential use in the treatment of addiction, specifically cocaine and methamphetamine addiction.
properties
IUPAC Name |
2-chloro-1-[4-[(5-phenyl-1,3-oxazol-2-yl)methyl]piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O2/c1-13(18)17(22)21-9-7-20(8-10-21)12-16-19-11-15(23-16)14-5-3-2-4-6-14/h2-6,11,13H,7-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKGXGEDRSIFCGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)CC2=NC=C(O2)C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-phenethylpiperidine-1-carboxamide](/img/structure/B2717710.png)

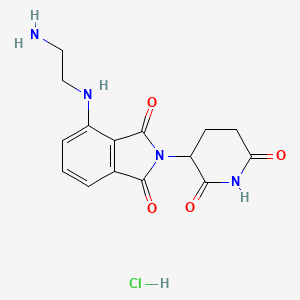
![N-(2,4-dimethoxyphenyl)-6-methyl-4-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2717717.png)
![N-(2-(dimethylamino)ethyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2717718.png)
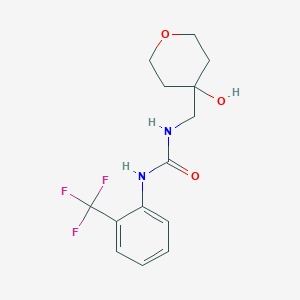
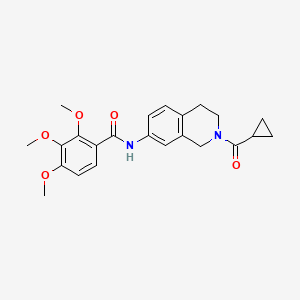
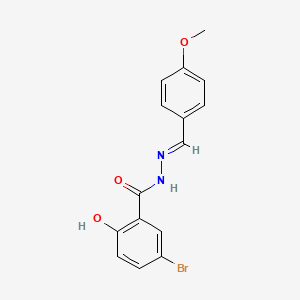
![2-chloro-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-(trifluoromethyl)phenyl]pyridine-4-carboxamide](/img/structure/B2717724.png)
![N-methyl-N-{[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]methyl}acetamide](/img/structure/B2717727.png)
